Ethyl 4-amino-2-ethylbenzoate

Description

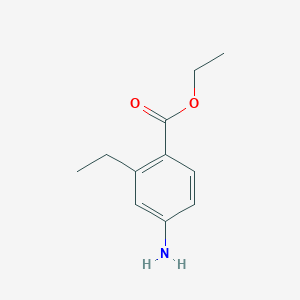

Ethyl 4-amino-2-ethylbenzoate (CAS 1283128-54-0) is an aromatic ester derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.246 g/mol. Its structure features an amino group at the para position and an ethyl substituent at the ortho position of the benzoate ester (Figure 1). This compound is synthesized via optimized routes achieving a 96.66% yield, as reported by LookChem, highlighting its synthetic accessibility .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 4-amino-2-ethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

VRJFDPTUKKFWTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-ethylbenzoate typically involves the alkylation of 4-aminobenzoic acid. One common method includes the reaction of 4-aminobenzoic acid with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for the efficient and reproducible production of the compound on a gram scale. The process involves the use of p-aminobenzoic acid and ethyl bromide, with the reaction being carried out in a continuous-flow reactor .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-ethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 4-amino-2-ethylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential use as a local anesthetic and in pain relief formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-ethylbenzoate involves its interaction with specific molecular targets. In biological systems, it acts by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses. This results in a loss of sensation in the targeted area, making it effective as a local anesthetic .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Properties of Ethyl 4-Amino-2-ethylbenzoate and Analogues

Substituent Effects on Physicochemical Properties

Amino Group Position and Basicity: this compound’s para-amino group enhances its basicity compared to non-aminated analogues like ethyl 2-phenylacetoacetate, which lacks amino functionality .

Ester Group Variations: Replacing the ethyl ester in this compound with a methyl group (as in Mthis compound) decreases molecular weight and may reduce lipophilicity, impacting solubility and bioavailability .

Synthetic Efficiency: this compound’s synthesis yield (96.66%) surpasses that of Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (71%), likely due to fewer steric and electronic challenges in the reaction pathway .

Spectral and Analytical Comparisons

- NMR Signatures: Ethyl 4-aminobenzoate () shows aromatic proton resonances at δ 6.5–7.5 and a methyl triplet at δ 1.3. This compound would exhibit similar aromatic signals but with additional splitting from the ortho-ethyl group . The fluorinated analogue () displays a molecular ion peak at m/z 413 in mass spectrometry, contrasting with the simpler fragmentation pattern expected for this compound .

- Synthetic Routes: this compound’s synthesis () likely involves esterification of 4-amino-2-ethylbenzoic acid, paralleling methods for Ethyl 4-aminobenzoate (), which uses acid-catalyzed esterification .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-amino-2-ethylbenzoate, and what analytical techniques validate its purity and structure?

- Methodological Answer : this compound can be synthesized via multi-step reactions, such as alkylation of precursor benzoic acid derivatives followed by amination. For example, alkylation with ethyl bromide under high-temperature autoclave conditions (150°C, 30 hours) is a common approach for related ethyl benzoates . Post-synthesis, purity validation requires HPLC (High-Performance Liquid Chromatography) with >98.0% purity thresholds, as seen in analogous benzoic acid derivatives . Structural confirmation employs NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and ester/amine functional groups, complemented by FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers differentiate this compound from structurally similar benzoate esters using spectroscopic data?

- Methodological Answer : Key distinctions arise from:

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 208 for C₁₁H₁₅NO₂) and fragmentation patterns unique to the ethyl and amino substituents.

- ¹³C NMR : Chemical shifts for the ethyl ester (δ ~60-65 ppm for OCH₂CH₃) and aromatic carbons adjacent to the amino group (δ ~115-125 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regioselectivity in asymmetric synthesis .

Advanced Research Questions

Q. What experimental design considerations mitigate competing side reactions during the amination step of this compound synthesis?

- Methodological Answer :

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd/C) under controlled hydrogenation conditions enhance selectivity for amine formation over reduction of the ester group .

- Temperature Gradients : Lower temperatures (≤80°C) reduce undesired hydrolysis of the ethyl ester.

- Reagent Stoichiometry : Excess ammonia or alkylamine (1.5–2.0 eq.) ensures complete conversion of intermediates, monitored via TLC or GC-MS .

- Design of Experiments (DOE) : Fractional factorial designs identify interactions between variables (e.g., solvent polarity, reaction time) to maximize yield .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from:

- Tautomerism : Amino and ester groups may exhibit keto-enol tautomerism, resolved via variable-temperature NMR to observe dynamic equilibria .

- Impurity Interference : Side products (e.g., oxidized carboxylic acids) require preparative HPLC isolation followed by 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

- Computational Validation : DFT (Density Functional Theory) calculations predict NMR/IR spectra, cross-validated against experimental data .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer :

- Protecting Groups : Temporary protection of the amino group (e.g., Boc or Fmoc) enables selective ester modification .

- Directed Ortho-Metalation : Use of directing groups (e.g., -NH₂) with strong bases (LDA) facilitates C–H activation at specific positions .

- High-Throughput Screening : Parallel synthesis of derivatives with varied substituents (e.g., halogens, alkyl chains) identifies bioactivity trends .

Data Analysis and Reporting

Q. How should researchers present and statistically analyze spectral data for this compound in publications?

- Methodological Answer :

- Raw Data Appendices : Include unprocessed NMR/FT-IR spectra in supplementary materials, adhering to journal guidelines .

- Statistical Metrics : Report coupling constants (J values) with ±0.1 Hz precision and integration ratios for NMR. For chromatograms, include retention times and peak area % with standard deviations .

- Uncertainty Quantification : Use error bars in graphs (e.g., yield vs. temperature) and discuss instrumental limitations (e.g., NMR sensitivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.